![molecular formula C10H9NO2S2 B063135 4-(Phenylsulfonyl)thiophen-3-amine CAS No. 175201-60-2](/img/structure/B63135.png)
4-(Phenylsulfonyl)thiophen-3-amine
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Overview
Description
4-(Phenylsulfonyl)thiophen-3-amine is a heterocyclic organic compound . It is also known by other names such as 3-Thiophenamine,4-(phenylsulfonyl)-, 4-(PHENYLSULFONYL)THIOPHEN-3-AMINE, and 4-(PHENYLSULFONYL)THIOPHENE-3-AMINE .
Synthesis Analysis
The synthesis of thiophene derivatives, including 4-(Phenylsulfonyl)thiophen-3-amine, has been a topic of interest in recent years . The synthesis often involves cyclization of readily available S-containing alkyne substrates . This process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .Molecular Structure Analysis
The molecular structure of 4-(Phenylsulfonyl)thiophen-3-amine is represented by the formula C10H9NO2S2 . More detailed structural information can be found in databases like PubChem .Chemical Reactions Analysis
Thiophene derivatives, including 4-(Phenylsulfonyl)thiophen-3-amine, are synthesized through various chemical reactions . These reactions often involve heterocyclization of functionalized alkynes .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as 4-(Phenylsulfonyl)thiophen-3-amine, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that 4-(Phenylsulfonyl)thiophen-3-amine could potentially be used in this field.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Given its thiophene base, 4-(Phenylsulfonyl)thiophen-3-amine could be used in the development of new organic semiconductors.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . This opens up another potential application for 4-(Phenylsulfonyl)thiophen-3-amine.
Organic Light-Emitting Diodes (OLEDs)
Thiophene-based molecules are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that 4-(Phenylsulfonyl)thiophen-3-amine could be used in the production of OLEDs.
Environmental Studies
A study has shown the fluorescence quenching of a novel thiophene substituted 1,3,4-oxadiazole derivative by different environmental pollutant aromatic amine derivatives . This suggests that 4-(Phenylsulfonyl)thiophen-3-amine could potentially be used in environmental studies related to fluorescence quenching.
Safety And Hazards
Future Directions
The future directions in the research of thiophene derivatives, including 4-(Phenylsulfonyl)thiophen-3-amine, involve the development of efficient and selective syntheses . These syntheses aim to construct the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .
properties
IUPAC Name |
4-(benzenesulfonyl)thiophen-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2/c11-9-6-14-7-10(9)15(12,13)8-4-2-1-3-5-8/h1-7H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLCXPMYGZOANR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CSC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380990 |
Source
|
Record name | 4-(phenylsulfonyl)thiophen-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylsulfonyl)thiophen-3-amine | |
CAS RN |
175201-60-2 |
Source
|
Record name | 4-(Phenylsulfonyl)-3-thiophenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175201-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(phenylsulfonyl)thiophen-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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